CBZ-diol is a major metabolite of the antiepileptic drug carbamazepine (CBZ). [, , , , , , , ] It is formed in the liver via a two-step enzymatic process. First, CBZ undergoes epoxidation by cytochrome P450 enzymes, primarily CYP3A4, to form carbamazepine-10,11-epoxide (CBZ-epoxide). [, , , , ] Subsequently, CBZ-epoxide is hydrolyzed by epoxide hydrolase to form CBZ-diol. [, , , ]
Dihydroxycarbazepine is classified as an organic compound and a secondary amine. It is structurally related to carbamazepine, sharing similar functional groups but differing in hydroxyl substitutions. The compound can be sourced from biological samples where carbamazepine is metabolized, particularly in human plasma and urine during pharmacokinetic studies .
The synthesis of dihydroxycarbazepine primarily occurs through the metabolic conversion of carbamazepine. In vitro studies have demonstrated that human liver microsomes can effectively convert carbamazepine into dihydroxycarbazepine through enzymatic activity. The reaction typically involves incubating carbamazepine with liver microsomes in the presence of a NADPH-generating system, which provides the necessary reducing equivalents for hydroxylation .
The general synthetic pathway can be summarized as follows:
Dihydroxycarbazepine features a chemical structure characterized by two hydroxyl groups (-OH) attached to the carbamazepine backbone. Its molecular formula is C15H12N2O3, with a molecular weight of approximately 272.26 g/mol. The structural representation can be described as follows:
The compound's stereochemistry plays a role in its biological activity, although specific stereoisomers may exhibit differing pharmacokinetic profiles.
Dihydroxycarbazepine undergoes various chemical reactions typical for phenolic compounds, including:
These reactions are critical for understanding its pharmacological efficacy and environmental fate.
Dihydroxycarbazepine contributes to the therapeutic effects of carbamazepine primarily through modulation of sodium channels in neuronal tissues. Its mechanism involves stabilizing inactive states of voltage-gated sodium channels, thereby reducing neuronal excitability and preventing seizure activity.
Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications.
Dihydroxycarbazepine has several scientific applications, particularly in pharmacology and toxicology:
Dihydroxycarbazepine (chemical name: 10,11-Dihydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide) is a dibenzoazepine derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.29 g/mol [1] [8]. Its structure features two hydroxyl groups at the C10 and C11 positions of the azepine ring, forming a trans-diol configuration that significantly reduces its ability to cross the blood-brain barrier compared to its parent compound carbamazepine [2] [8]. This structural modification renders it pharmacologically inactive as an antiepileptic agent, distinguishing it from the active metabolite monohydroxycarbazepine (licarbazepine) derived from oxcarbazepine [5] [9]. The compound exists as a racemic mixture of (10S,11S)- and (10R,11R)- enantiomers, with stereochemistry influencing its metabolic clearance but not its pharmacological activity [2] [6].
Table 1: Structural Comparison of Carbamazepine and Key Metabolites
Compound | Structure | Active Site | Pharmacological Activity |
---|---|---|---|
Carbamazepine | 5H-dibenzo[b,f]azepine-5-carboxamide | Sodium channel block | Anticonvulsant |
Carbamazepine-10,11-epoxide | Epoxide bridge at C10-C11 | Sodium channel block | Active metabolite |
Dihydroxycarbazepine | trans-10,11-dihydrodiol | N/A | Inactive metabolite |
Monohydroxycarbazepine | 10-hydroxy-10,11-dihydro derivative | Sodium channel block | Active metabolite of OXC |
Dihydroxycarbazepine is the terminal inactive metabolite formed during the hepatic biotransformation of carbamazepine (CBZ) and its structural analog oxcarbazepine (OXC). Its formation occurs via a two-step pathway:
This metabolic route serves as a critical detoxification pathway. CBZ-E is electrophilic and covalently binds to cellular proteins, potentially triggering hypersensitivity reactions like Stevens-Johnson syndrome [9] [6]. Dihydroxycarbazepine’s polarity facilitates renal excretion, minimizing systemic toxicity [2] [9]. Genetic polymorphisms in EPHX1 (e.g., rs1051740, rs2234922) significantly influence the efficiency of this conversion, contributing to interpatient variability in CBZ toxicity risk [6]. In oxcarbazepine metabolism, dihydroxycarbazepine forms indirectly via oxidation of the active metabolite licarbazepine but represents a minor pathway compared to direct glucuronidation [4] [5].
Table 2: Genetic Variants Affecting Dihydroxycarbazepine Formation
Gene | Variant | Functional Effect | Clinical Impact |
---|---|---|---|
EPHX1 | rs1051740 (T>C) | Reduced enzyme activity | Increased CBZ-E accumulation, higher toxicity risk |
EPHX1 | rs2234922 (A>G) | Enhanced enzyme activity | Accelerated detoxification |
ABCB1 | rs1045642 (C>T) | Altered P-glycoprotein transport | Variable plasma CBZ/metabolite levels |
SCN1A | rs3812718 (G>A) | Altered sodium channel target | Reduced drug efficacy, influencing dosing |
Dihydroxycarbazepine was first identified in the 1970s during investigations into carbamazepine’s metabolic fate. Initial studies by Feldmann et al. (1978) characterized it as the principal urinary metabolite in humans, accounting for 25–30% of CBZ-derived compounds in urine [2] [9]. Its discovery underscored the role of epoxide hydrolases in detoxifying reactive intermediates, prompting efforts to design safer antiepileptics. This led to the development of oxcarbazepine (approved in 2000), a 10-keto analog of CBZ intentionally engineered to bypass epoxide formation [5] [9]. OXC undergoes preferential keto-reduction to licarbazepine, with only minor oxidation to dihydroxycarbazepine [4] [5]. The compound’s stereochemistry was fully elucidated in the 1980s, revealing species-specific enantioselectivity in its formation—humans produce a 4:1 ratio of (S,S)- to (R,R)-enantiomers, whereas rodents exhibit reversed stereopreference [2].
Key Milestones:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7